LC-MS/MS Quantification of aMT6s Demonstrates Superior Reproducibility Over Immunoassays
Quantification of 6-sulfatoxymelatonin via a validated LC-MS/MS method achieves an interassay coefficient of variation (CV) of <5.4% and a limit of quantification (LOQ) of 0.2 nmol/L [1]. In contrast, immunoassays, which are commonly used for melatonin and metabolite measurement, are documented to suffer from cross-reactivity and poor reproducibility when analyzing small molecules like aMT6s [1]. This analytical differentiation ensures that procurement of high-purity aMT6s reference material, when paired with MS-based methods, yields data with substantially lower technical variability.
| Evidence Dimension | Analytical Method Precision (Interassay CV) |
|---|---|
| Target Compound Data | <5.4% (LC-MS/MS) |
| Comparator Or Baseline | Immunoassays (documented poor reproducibility and cross-reactivity) |
| Quantified Difference | Quantitative CV for LC-MS/MS vs. qualitative description of poor reproducibility for immunoassays |
| Conditions | Human urine samples; validated LC-MS/MS method per international guidelines |
Why This Matters
Procurement of high-purity 6-sulfatoxymelatonin reference material is essential for achieving the validated LC-MS/MS performance metrics, which are critical for reproducible biomarker studies and clinical trial data integrity.
- [1] van Faassen M, et al. Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation. Clin Chem Lab Med. 2020;59(1):187-195. View Source
